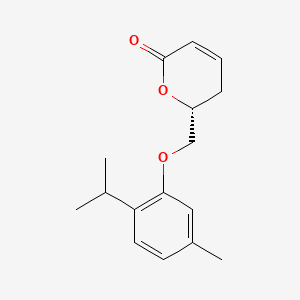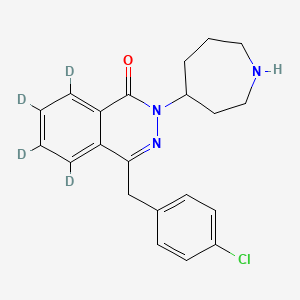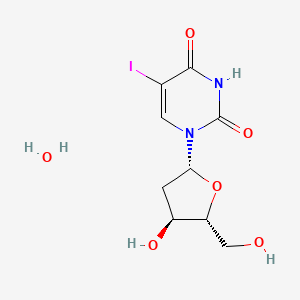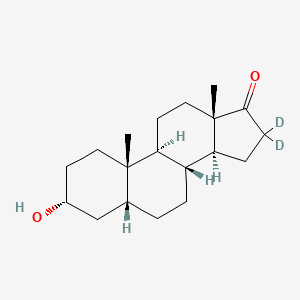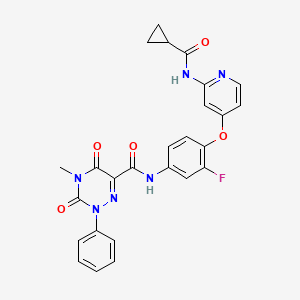
c-Met-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-Met-IN-10 is a potent and selective inhibitor of the c-Met receptor tyrosine kinaseAberrant activation of c-Met is associated with tumor growth and metastatic progression in several cancers, making it an important target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of c-Met-IN-10 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
c-Met-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific reagents for oxidation, reduction, and substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
c-Met-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-Met receptor and its role in various chemical processes.
Biology: Employed in cell-based assays to investigate the biological functions of c-Met and its signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with aberrant c-Met activation. It is also used in preclinical studies to evaluate its efficacy and safety in animal models.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting c-Met expression in tumors
Wirkmechanismus
c-Met-IN-10 exerts its effects by selectively inhibiting the c-Met receptor tyrosine kinase. The compound binds to the ATP-binding site of the c-Met receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, survival, and motility, ultimately leading to the suppression of tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to c-Met-IN-10 include:
Crizotinib: A type I c-Met inhibitor that also targets ALK and ROS1.
Cabozantinib: A type II c-Met inhibitor with additional activity against VEGFR2 and RET.
Savolitinib: A selective c-Met inhibitor with potent anti-tumor activity
Uniqueness of this compound
This compound is unique due to its high selectivity and potency against the c-Met receptor. Unlike some other inhibitors, this compound specifically targets the ATP-binding site of c-Met, resulting in minimal off-target effects. This selectivity makes it a valuable tool for studying c-Met signaling and a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C26H21FN6O5 |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-3-fluorophenyl]-4-methyl-3,5-dioxo-2-phenyl-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C26H21FN6O5/c1-32-25(36)22(31-33(26(32)37)17-5-3-2-4-6-17)24(35)29-16-9-10-20(19(27)13-16)38-18-11-12-28-21(14-18)30-23(34)15-7-8-15/h2-6,9-15H,7-8H2,1H3,(H,29,35)(H,28,30,34) |
InChI-Schlüssel |
WAJMNPGYTYIUHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=CC(=NC=C4)NC(=O)C5CC5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
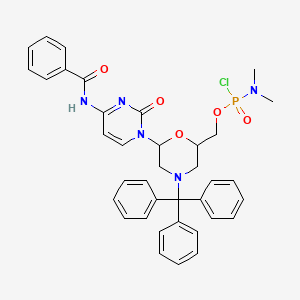


![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
